fluoromethyl 1H-imidazole-1-carboxylate

Description

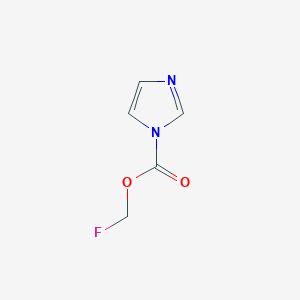

Fluoromethyl 1H-imidazole-1-carboxylate is an imidazole-based ester derivative featuring a fluoromethyl (-OCH2F) group at the 1-position of the imidazole ring.

Properties

CAS No. |

166331-84-6 |

|---|---|

Molecular Formula |

C5H5FN2O2 |

Molecular Weight |

144.1 g/mol |

IUPAC Name |

fluoromethyl imidazole-1-carboxylate |

InChI |

InChI=1S/C5H5FN2O2/c6-3-10-5(9)8-2-1-7-4-8/h1-2,4H,3H2 |

InChI Key |

UYJSKWJSOVEWDA-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)C(=O)OCF |

Canonical SMILES |

C1=CN(C=N1)C(=O)OCF |

Synonyms |

1H-Imidazole-1-carboxylicacid,fluoromethylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The fluoromethyl ester group differentiates this compound from similar imidazole carboxylates:

- Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f): Ethyl ester with fluorophenyl and phenyl substituents.

- Propargyl 1H-imidazole-1-carboxylate : Propargyl ester (C7H6N2O2) with a terminal alkyne group, offering click chemistry compatibility .

- 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid (A474739) : Carboxylic acid derivative with a 4-fluorophenyl group, highlighting the role of fluorine in altering acidity and binding properties .

Table 1: Key Properties of Selected Imidazole Derivatives

*Inferred data; †Calculated based on formula.

Physical and Spectral Properties

- Melting Points : Ethyl derivatives (e.g., 3f: 119–120°C) generally exhibit lower melting points compared to methyl analogs (e.g., 3j: 157–158°C) due to reduced crystallinity from longer alkyl chains. Fluoromethyl’s smaller size and electronegativity may result in intermediate melting points .

- Spectroscopy : Fluorine in fluoromethyl esters would generate distinct ¹⁹F NMR signals (δ ~-200 to -220 ppm for -OCH2F), differing from aryl-bound fluorine (δ ~-110 to -130 ppm in 3f) . Propargyl esters show characteristic alkyne proton signals at δ ~2.5–3.0 ppm in ¹H NMR .

Pharmacological and Industrial Relevance

- Bioactivity: Fluorine enhances metabolic stability and membrane permeability.

- Chemical Reactivity : Propargyl esters () are utilized in bioorthogonal chemistry, while chiral phenylethyl esters () serve in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.